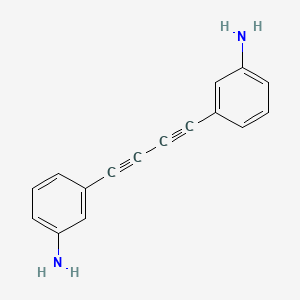

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline

Description

3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline is an organic compound with the molecular formula C16H12N2 It is characterized by the presence of two aniline groups connected by a butadiyne linker

Properties

IUPAC Name |

3-[4-(3-aminophenyl)buta-1,3-diynyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h3-4,7-12H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZHYPYMCCZVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568995 | |

| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31661-59-3 | |

| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline typically involves the coupling of two aniline derivatives with a butadiyne moiety. One common method is the palladium-catalyzed cross-coupling reaction, where aniline derivatives are reacted with a butadiyne precursor under specific conditions. For example, a mixture of copper chloride and triethylamine can be used as catalysts, and the reaction is carried out at elevated temperatures (around 60°C) in the presence of air .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the butadiyne linker into a more saturated form.

Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline compounds .

Scientific Research Applications

3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline has several scientific research applications:

Materials Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors, which are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound’s structural features make it a useful probe in studying biological interactions and mechanisms.

Industrial Applications: It is employed in the production of dyes and pigments due to its ability to form stable, colored compounds

Mechanism of Action

The mechanism of action of 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline involves its interaction with molecular targets through its aniline groups and butadiyne linker. The compound can form π-π interactions with aromatic systems and hydrogen bonds with various functional groups. These interactions enable it to participate in a range of chemical and biological processes, influencing the pathways involved in organic synthesis and material formation .

Comparison with Similar Compounds

3,3’-(Buta-1,3-diyne-1,4-diyl)dipyridine: This compound has pyridine groups instead of aniline groups, which alters its chemical properties and applications.

1,4-Diphenylbutadiyne: Lacks the amino groups, making it less reactive in certain substitution reactions but useful in materials science.

Uniqueness: 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline is unique due to the presence of both aniline groups and a butadiyne linker, which confer distinct electronic and structural properties. These features make it versatile for various applications, from organic synthesis to materials science .

Biological Activity

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline is a compound that has garnered attention for its biological activity, particularly in the context of antiviral properties. This article explores the synthesis, biological mechanisms, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound features a unique structure characterized by a buta-1,3-diyne linkage between two aniline groups. This structural motif is significant for its biological interactions. The synthesis typically involves coupling reactions that facilitate the formation of the diyne linkage while maintaining the integrity of the aniline moieties.

Synthetic Routes

| Method | Description |

|---|---|

| Coupling Reactions | Utilizes terminal acetylenes and anilines to form the diyne structure. |

| Microwave-Assisted Synthesis | Enhances yield and efficiency in producing symmetrical and unsymmetrical diynes. |

Antiviral Properties

Research indicates that compounds based on the this compound core exhibit potent antiviral activity against hepatitis C virus (HCV). A study demonstrated that these derivatives are selective inhibitors of HCV replication:

- Selectivity and Potency : Compounds derived from this core showed effective inhibition with EC50 values in the picomolar range against HCV genotype 1b and 4a. The selectivity index was greater than six orders of magnitude, indicating a high degree of specificity for viral targets compared to host cells .

- Mechanism of Action : The noncoplanarity of the core phenyl groups in these compounds enhances their interaction with viral proteins, crucial for inhibiting HCV replication . This structural feature allows for better binding and efficacy compared to other configurations.

Study 1: Antiviral Efficacy

In a cell-based assay evaluating the efficacy of various derivatives of this compound against HCV:

- Findings : Compounds with modifications at the nitrogen atoms exhibited varied levels of activity. The most active compounds were those with specific end caps that improved their binding affinity to the NS5A protein involved in viral replication.

- : This study highlighted the potential for developing new antiviral agents targeting HCV based on this compound's scaffold .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed:

- Key Features : The presence of electron-withdrawing groups on the aniline rings significantly enhanced antiviral activity.

- Optimization : Further modifications led to compounds with improved pharmacokinetic profiles and reduced toxicity in preliminary toxicity assays .

Future Directions

The promising antiviral properties of this compound suggest several avenues for future research:

- Expanded Testing Against Other Viruses : Investigating its efficacy against other viral pathogens could broaden its therapeutic applications.

- Formulation Development : Research into suitable formulations for enhancing bioavailability and stability in vivo is essential for clinical translation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.